Cy3-YNE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Bright and photostable fluorophore

Sulfo-Cyanine3, the core component of the molecule, acts as a fluorophore. This means it absorbs light at a specific wavelength and emits light at a longer wavelength, making it ideal for visualization in biological experiments. Additionally, Sulfo-Cyanine3 exhibits excellent photostability, meaning it resists fading over time when exposed to light [].

Compatibility with Cy3® channel

Copper-catalyzed click chemistry

The alkyne group present in the molecule enables its participation in copper-catalyzed click chemistry, a powerful tool for bioconjugation. This technique allows researchers to efficiently and specifically attach Sulfo-Cyanine3-alkyne to various biomolecules, including proteins, nucleic acids, and carbohydrates.

Applications:

Due to the aforementioned properties, Sulfo-Cyanine3-alkyne finds applications in various scientific research fields, including:

Bioimaging

Researchers can leverage Sulfo-Cyanine3-alkyne to label biomolecules of interest in cells and tissues. The bright and photostable nature of the fluorophore allows for clear visualization of the labeled molecules using fluorescence microscopy [].

Biosensing

By attaching Sulfo-Cyanine3-alkyne to specific biomolecules like antibodies or aptamers, researchers can develop biosensors for the detection of various targets, such as disease biomarkers or environmental contaminants.

Drug discovery

Sulfo-Cyanine3-alkyne can be used to label drugs or drug delivery vehicles, enabling researchers to track their movement and distribution within cells and organisms.

Cy3-YNE, also known as Sulfo-Cyanine3-alkyne, is a fluorescent dye that belongs to the family of cyanine dyes. It is characterized by its alkyne functional group, which allows it to participate in click chemistry reactions, particularly those involving azides. This compound is widely utilized for labeling proteins, peptides, and nucleic acids due to its excellent photostability and high quantum yield, making it suitable for various biological applications .

- Limited Data: Specific safety information for Sulfo-Cyanine3-alkyne might be limited due to its commercial nature.

- General Precautions: Always follow good laboratory practices when handling organic compounds. Wear gloves, eye protection, and work in a well-ventilated fume hood. Refer to general safety data sheets (SDS) provided by vendors for specific handling recommendations.

Cy3-YNE primarily engages in nucleophilic conjugate addition reactions. The alkyne group can react with azides through copper-catalyzed azide-alkyne cycloaddition, a prominent "click" reaction. This reaction is notable for its simplicity and efficiency, allowing for the formation of stable triazole linkages . Additionally, Cy3-YNE can undergo radical thiol-yne reactions, which are particularly useful in biological contexts where reactive oxygen species are present .

Cy3-YNE exhibits significant biological activity due to its ability to label biomolecules selectively. Its application in fluorescence microscopy allows researchers to visualize cellular components and track interactions within live cells. The dye's stability under physiological conditions enhances its utility in biological assays, including protein-protein interaction studies and the imaging of cellular structures .

The synthesis of Cy3-YNE typically involves several key steps:

- Preparation of Cyanine Dye: The initial step involves synthesizing the cyanine backbone through conventional methods such as condensation reactions between appropriate aromatic aldehydes and amines.

- Introduction of Alkyne Group: The alkyne functionality is introduced via nucleophilic substitution or coupling reactions with terminal alkynes.

- Purification: The final product is purified using chromatographic techniques to ensure high purity for biological applications .

Cy3-YNE has a wide range of applications in various fields:

- Bioconjugation: Used for labeling proteins and peptides in biochemical assays.

- Fluorescence Imaging: Ideal for visualizing cellular processes and tracking molecules within live cells.

- Diagnostics: Employed in developing assays for detecting specific biomolecules.

- Material Science: Utilized in creating functionalized surfaces for biosensors and other applications .

Studies involving Cy3-YNE often focus on its interactions with biomolecules. For instance, research has demonstrated its efficacy in labeling proteins and studying their dynamics within cellular environments. The dye's ability to form stable conjugates with azides facilitates the exploration of protein interactions and localization in live-cell imaging .

Cy3-YNE shares structural similarities with other cyanine dyes and alkyne-functionalized compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cy3-YNE | Cyanine dye with alkyne | Excellent photostability; efficient click chemistry |

| Cy5-N3 | Cyanine dye with azide | Higher fluorescence emission; used in multiplexing |

| Cy7-YNE | Cyanine dye with alkyne | Near-infrared fluorescence; suitable for deep tissue imaging |

| Sulfo-Cyanine3 | Sulfonated cyanine dye | Enhanced solubility; used primarily in aqueous environments |

| Rhodamine B | Rhodamine dye | Strong fluorescence but less stability than cyanines |

Cy3-YNE's unique combination of photostability, reactivity through click chemistry, and versatility in biological applications distinguishes it from other similar compounds .

Molecular Structure and Composition of Cyanine 3 Alkyne

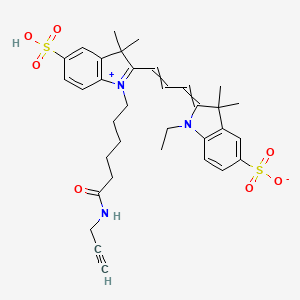

Cyanine 3 alkyne, also designated as Cy3-YNE, represents a fluorescent dye belonging to the cyanine family with the molecular formula C₃₄H₄₂N₃O₇S₂ and a molecular weight of 668.84 g/mol [1] [4]. The compound is officially registered under CAS number 1010386-62-5 [1] [5]. The chemical name for this compound is 2-[3-[1,3-dihydro-3,3-dimethyl-1-[6-oxo-6-(2-propyn-1-ylamino)hexyl]-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-3H-indolium [4].

The molecular structure of Cyanine 3 alkyne consists of a polymethine bridge connecting two nitrogen atoms with a delocalized charge, which is characteristic of cyanine dyes [18]. The structure incorporates two indoline rings connected by a trimethine chain, with the alkyne functional group attached through a hexyl amide linker [3]. The presence of sulfonate groups on the indoline rings enhances water solubility while maintaining the fluorescent properties of the chromophore [1].

The alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition reactions, making this compound particularly valuable for click chemistry applications [1] [6]. The terminal alkyne group provides a reactive site for bioconjugation while preserving the spectroscopic properties of the cyanine fluorophore [3].

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₄₂N₃O₇S₂ [4] |

| Molecular Weight | 668.84 g/mol [1] |

| CAS Number | 1010386-62-5 [1] |

| Purity | ≥95% [1] |

| Physical Appearance | Red crystalline solid [1] |

Spectroscopic Characteristics

Absorption and Emission Spectra

Cyanine 3 alkyne exhibits characteristic absorption and emission properties in the visible spectrum. The compound displays an absorption maximum at approximately 555 nanometers, placing its excitation in the green region of the electromagnetic spectrum [8] [10] [12]. The emission maximum occurs at 570 nanometers, corresponding to yellow-orange fluorescence [8] [10] [12].

The absorption spectra of cyanine dyes are dominated by a sharp and intense absorption band in the visible part of the spectrum, resulting from the π-π* electronic transition of the polymethine chain [35]. For Cyanine 3 alkyne, this transition manifests as the characteristic peak at 555 nanometers with excellent spectral resolution [12].

The fluorescence emission spectrum shows a Stokes shift of approximately 15 nanometers between absorption and emission maxima, which is typical for cyanine dyes and allows for efficient fluorescence detection with minimal spectral overlap [8] [12]. The emission profile exhibits a relatively narrow bandwidth, contributing to the dye's utility in multiplexed fluorescence applications [12].

| Spectroscopic Parameter | Value |

|---|---|

| Absorption Maximum | 555 nm [8] [12] |

| Emission Maximum | 570 nm [8] [12] |

| Stokes Shift | ~15 nm |

| Spectral Bandwidth | Narrow profile [12] |

Extinction Coefficient Determination

The molar extinction coefficient represents a critical parameter for quantitative fluorescence applications. Cyanine 3 alkyne demonstrates a molar extinction coefficient of 150,000 M⁻¹cm⁻¹ measured at the absorption maximum of 555 nanometers [8] [9] [10] [12]. This high extinction coefficient value indicates strong light absorption capabilities, which is characteristic of cyanine dyes due to their extended conjugated system [18].

The extinction coefficient measurements are typically performed in phosphate-buffered saline or aqueous buffer systems at physiological pH [9]. The high molar absorptivity contributes significantly to the brightness of the fluorophore, as molecular brightness is the product of extinction coefficient and quantum yield [33]. The substantial extinction coefficient of Cyanine 3 alkyne places it among the most efficient light-absorbing fluorescent dyes available for biological applications [9].

Correction factors for spectrophotometric analysis have been established: CF₂₆₀ = 0.04 and CF₂₈₀ = 0.09, which account for the dye's absorption at nucleic acid and protein monitoring wavelengths respectively [8] [10]. These correction factors are essential for accurate concentration determinations in bioconjugation applications [8].

| Parameter | Value |

|---|---|

| Molar Extinction Coefficient | 150,000 M⁻¹cm⁻¹ [8] [9] [12] |

| Measurement Wavelength | 555 nm [8] |

| CF₂₆₀ | 0.04 [8] [10] |

| CF₂₈₀ | 0.09 [8] [10] |

Quantum Yield Analysis

The fluorescence quantum yield of Cyanine 3 alkyne has been determined to be 0.31 under standard measurement conditions [8] [10] [12]. This quantum yield value represents the fraction of absorbed photons that result in fluorescence emission, indicating that approximately 31% of absorbed photons are converted to fluorescent light [8]. The quantum yield is measured relative to standard reference fluorophores under identical experimental conditions [10].

The quantum yield of Cyanine 3 alkyne can be influenced by environmental factors including pH, temperature, and the presence of quenching molecules [7]. Studies have demonstrated that the fluorescence quantum yield increases significantly when the dye is conjugated to biomolecules, particularly when attached to the 5' terminus of single-stranded DNA, where quantum yields can reach 0.55 [7] [11].

The non-radiative decay processes that compete with fluorescence include trans-cis photoisomerization of the polymethine bridge, which represents the primary pathway for fluorescence quenching in cyanine dyes [7] [11]. The quantum yield measurements provide essential information for calculating the radiative and non-radiative decay rates of the excited state [11].

| Measurement Condition | Quantum Yield |

|---|---|

| Free Dye in Solution | 0.31 [8] [10] |

| Conjugated to DNA | Up to 0.55 [7] |

| Standard Conditions | 0.31 [12] |

Photophysical Properties and Stability

Photostability Assessment

Photostability represents a crucial parameter for fluorescence-based applications requiring prolonged illumination or repeated imaging cycles. Cyanine 3 alkyne exhibits moderate photostability under continuous illumination conditions [14]. The photostability is influenced by several factors including oxygen concentration, illumination intensity, and the local chemical environment [14] [15].

Research has demonstrated that the photostability of Cyanine 3 dyes can be enhanced through various approaches, including the use of oxygen scavenging systems and controlled illumination protocols [14]. Under optimized conditions, Cyanine 3 alkyne shows improved resistance to photobleaching compared to many conventional fluorescent dyes . The primary photobleaching mechanism involves the formation of reactive oxygen species that interact with the polymethine bridge of the fluorophore [15].

Studies utilizing single-molecule imaging techniques have revealed that Cyanine 3 dyes can undergo reversible photoswitching between fluorescent and dark states in the presence of reducing agents [15]. This photoswitching behavior occurs through thiol addition to the polymethine bridge, temporarily disrupting the conjugated system [15]. The photostability can be quantified by measuring the half-life of fluorescence intensity under standardized illumination conditions [14].

| Condition | Photostability Characteristic |

|---|---|

| Standard Illumination | Moderate stability |

| Oxygen Scavenging | Enhanced stability [14] |

| Reducing Environment | Reversible switching [15] |

Fluorescence Lifetime Measurements

Fluorescence lifetime measurements provide insights into the photophysical processes governing the excited state dynamics of Cyanine 3 alkyne. The fluorescence lifetime represents the average time a fluorophore spends in the excited state before returning to the ground state through fluorescence emission or non-radiative processes [38] [39].

For free Cyanine 3 dyes in solution, fluorescence lifetime measurements typically reveal complex decay kinetics with multiple lifetime components [7] [11]. The shortest lifetime component, approximately 0.15 nanoseconds, corresponds to the free dye in aqueous solution [7]. Upon conjugation to biomolecules, particularly DNA oligonucleotides, the fluorescence decay becomes multiexponential with significantly longer lifetime components [7] [11].

The longest fluorescence lifetime observed for Cyanine 3 conjugated to single-stranded DNA can reach approximately 2.0 nanoseconds, representing more than a ten-fold increase compared to the free dye [7] [11]. This enhancement occurs due to restricted rotational freedom and reduced non-radiative decay pathways when the dye is bound to biomolecules [7]. Time-resolved fluorescence measurements are typically performed using time-correlated single photon counting techniques with picosecond or femtosecond pulsed laser excitation [38].

| Sample Condition | Fluorescence Lifetime |

|---|---|

| Free Dye in Solution | ~0.15 ns [7] |

| DNA Conjugated | Up to 2.0 ns [7] [11] |

| Multiexponential Decay | Multiple components [7] |

Solubility Parameters and Chemical Stability

Cyanine 3 alkyne demonstrates limited water solubility in its non-sulfonated form, with aqueous solubility approximately 50 mg/L (equivalent to 80 μM) [8] [10]. The compound exhibits excellent solubility in organic solvents including dimethyl sulfoxide, dimethylformamide, and dichloromethane [8] [10] [19]. In dimethyl sulfoxide, solubility reaches at least 30 mg/mL (44.85 mM), enabling preparation of high-concentration stock solutions [22].

The chemical stability of Cyanine 3 alkyne is influenced by environmental conditions including temperature, pH, and exposure to light [1] [22]. The compound should be stored at -20°C in the dark to maintain optimal stability, with a shelf life of 24 months under proper storage conditions [21] [22]. Protection from light is essential as prolonged exposure can lead to photodegradation of the fluorophore [1] [21].

Hydrolysis represents a potential degradation pathway for cyanine dyes, particularly under acidic or basic conditions [23]. The alkyne functional group is generally stable under normal storage and handling conditions but can participate in various chemical reactions including copper-catalyzed cycloaddition [1] [6]. The sulfonated variants show enhanced chemical stability in aqueous environments compared to the non-sulfonated form [18].

| Solvent | Solubility |

|---|---|

| Water | 50 mg/L (80 μM) [8] [10] |

| Dimethyl Sulfoxide | ≥30 mg/mL [22] |

| Dimethylformamide | High solubility [8] [10] |

| Dichloromethane | High solubility [8] |

Water-Soluble Variants (Sulfo-Cyanine3-alkyne)

Sulfo-Cyanine3-alkyne represents the water-soluble variant of Cyanine 3 alkyne, featuring additional sulfonate groups that dramatically enhance aqueous solubility [25] [26] [27]. This variant maintains the alkyne functionality for click chemistry applications while providing superior water solubility characteristics [25]. The water-soluble form exhibits solubility of 0.57 M (equivalent to 40 g/L) in aqueous solutions [24] [25] [30].

The sulfonated variant possesses a molecular formula of C₃₃H₃₈KN₃O₇S₂ with a molecular weight of 691.90 g/mol when present as the potassium salt [25] [30]. The CAS numbers for the water-soluble variants are 2055138-87-7 for the inner salt form and 2055138-88-8 for the sodium salt [25] [27] [30]. The spectroscopic properties remain similar to the parent compound, with absorption maximum at 548 nanometers and emission maximum at 563 nanometers [25] [28].

The enhanced water solubility eliminates the requirement for organic co-solvents in bioconjugation reactions, making this variant particularly suitable for labeling water-soluble biomolecules including proteins and peptides [25] [26]. The fluorescence quantum yield of the sulfonated variant is 0.1, which is lower than the non-sulfonated form but still provides adequate brightness for most applications [25] [28]. Trisulfo-Cyanine3-alkyne variants have also been developed, offering even greater water solubility for specialized applications [29].

| Variant | Molecular Weight | Water Solubility | Quantum Yield |

|---|---|---|---|

| Sulfo-Cy3-alkyne | 691.90 g/mol [25] | 0.57 M (40 g/L) [25] | 0.1 [25] |

| Trisulfo-Cy3-alkyne | Variable [29] | Enhanced [29] | Similar [29] |

Comparative Analysis with Related Cyanine Dyes

Cyanine 3 alkyne belongs to the broader family of cyanine fluorophores, which includes Cyanine 5, Cyanine 7, and other variants differing in polymethine chain length and spectroscopic properties [32] [34] [37]. Cyanine 3 exhibits absorption and emission maxima in the green-yellow region (555/570 nm), while Cyanine 5 operates in the red region with absorption and emission maxima at approximately 650/670 nm [34] [37].

The extinction coefficients vary among cyanine dyes, with Cyanine 3 alkyne showing 150,000 M⁻¹cm⁻¹, while Cyanine 5 demonstrates a higher extinction coefficient of 250,000 M⁻¹cm⁻¹ [36]. Quantum yield values also differ, with Cyanine 3 alkyne at 0.31 compared to Cyanine 5 at approximately 0.27 [36]. The photostability characteristics vary significantly among cyanine dyes, with Cyanine 5 generally exhibiting superior photostability compared to Cyanine 3 [34].

Sequence-dependent fluorescence effects have been observed for cyanine dyes when conjugated to DNA oligonucleotides [32]. Studies comparing Cyanine 3 and Cyanine 5 labeled DNA revealed that fluorescence intensities can vary by 50% and 65% respectively across different DNA sequences [32]. The polymethine chain length directly influences the spectroscopic properties, with longer chains producing red-shifted absorption and emission spectra [35]. Structure-activity relationships have been established demonstrating that substituents on the polymethine bridge significantly affect photostability and quantum yield [35] [42].

| Cyanine Dye | Absorption (nm) | Emission (nm) | Extinction Coefficient | Quantum Yield |

|---|---|---|---|---|

| Cyanine 3 alkyne | 555 [8] | 570 [8] | 150,000 M⁻¹cm⁻¹ [8] | 0.31 [8] |

| Cyanine 5 alkyne | 651 [36] | 670 [36] | 250,000 M⁻¹cm⁻¹ [36] | 0.27 [36] |

| Cyanine 7 alkyne | 756 [36] | 779 [36] | 250,000 M⁻¹cm⁻¹ [36] | 0.3 [36] |

The synthesis of Cy3-YNE (Sulfo-Cyanine3-alkyne) follows established cyanine dye chemistry methodologies with specific modifications to incorporate the terminal alkyne functionality. The primary synthetic pathway involves a multi-step approach beginning with indoline starting materials and culminating in the formation of the alkyne-functionalized fluorescent conjugate [1] [2].

The synthetic route typically commences with the preparation of substituted indoline derivatives bearing sulfonato groups. These starting materials undergo condensation reactions to form hemicyanine intermediates, which are subsequently converted to the complete cyanine backbone through established cyclization procedures [2]. The key innovation in Cy3-YNE synthesis lies in the incorporation of a propargyl carbamoyl pentyl chain that provides the terminal alkyne functionality essential for click chemistry applications [3].

An optimized synthesis reported in the literature involves the use of 5-iodo-Cy3 intermediates that can be efficiently converted to the corresponding alkyne derivatives through palladium-catalyzed coupling reactions [2]. The synthesis utilizes ethyldioxolane protection for aldehyde groups during the initial stages, providing sufficient stability to prevent premature cyclization while maintaining reactivity for subsequent transformations. The final deprotection step employs aqueous sulfuric acid in chloroform, enabling rapid tandem cyclization to produce the desired Cy3-YNE product in high yield (typically 96%) [2].

Alternative synthetic approaches have been explored, including the direct attachment of alkyne groups to pre-formed cyanine scaffolds. These methods often involve the reaction of iodo-Cy3 intermediates with alkyne-containing reagents under Sonogashira coupling conditions [2]. The choice of synthetic pathway depends on the desired scale of production and the specific purity requirements for the intended application.

Key Intermediates and Reagents

The synthesis of Cy3-YNE relies on several critical intermediates and specialized reagents that determine both the efficiency and yield of the overall process. The primary starting materials include 3,3-dimethyl-5-sulfonato-2,3-dihydro-1H-indole derivatives, which serve as the foundation for the fluorophore structure [1]. These indoline compounds are typically prepared through sulfonation of the corresponding methyl-substituted indoles under controlled conditions.

Essential reagents for the synthesis include triethylorthoformate in pyridine for dye formation, which facilitates the condensation reactions necessary for cyanine backbone construction [4]. The incorporation of the alkyne functionality requires specific alkyne-containing building blocks, such as propargylamine derivatives or alkyne-substituted carboxylic acids, which are coupled to the cyanine structure through amide bond formation [1].

Palladium catalysts, particularly Pd(PhCN)2Cl2, play a crucial role in certain synthetic steps, especially those involving cross-coupling reactions for alkyne incorporation [5]. The optimization of palladium-catalyzed steps has been shown to require specific conditions, including elevated temperatures (70°C) and appropriate ligand systems to achieve high conversion rates and selectivity [5].

Protecting group strategies are essential for successful synthesis, with ethyldioxolane groups commonly employed to protect aldehyde functionalities during the multi-step synthesis [2]. The stability of these protecting groups under the various reaction conditions employed is critical for maintaining synthetic efficiency and preventing side reactions that could compromise product quality.

Optimization of Reaction Conditions

The optimization of reaction conditions for Cy3-YNE synthesis involves careful consideration of multiple parameters including temperature, solvent systems, reaction time, and catalyst loading. Temperature control is particularly critical, with different synthetic steps requiring specific thermal conditions to achieve optimal yields. Cyclization reactions typically proceed efficiently at elevated temperatures (70°C), while click chemistry applications involving the final product can be conducted at room temperature [5] [6].

Solvent selection significantly impacts both reaction efficiency and product quality. DMSO and DMF have proven to be excellent solvents for the synthesis due to their ability to solubilize both the starting materials and intermediates while maintaining chemical stability [1] [7]. The solubility of Cy3-YNE in DMSO (≥30 mg/mL, 44.85 mM) demonstrates the compatibility of this solvent system throughout the synthetic process [1]. For aqueous applications, buffer systems with controlled pH (typically pH 4-8.5) are employed to maintain optimal reaction conditions while preserving the integrity of sensitive intermediates [6].

Reaction time optimization has revealed that most synthetic steps can be completed within 2-5 hours under appropriate conditions, though click chemistry applications may require shorter reaction times (30 minutes to 3 hours) depending on the specific coupling partners involved [6]. The use of microwave-assisted synthesis has also been explored as a method to reduce reaction times while maintaining high yields.

Atmospheric control is essential for many synthetic steps, with inert atmosphere (argon or nitrogen) required to prevent oxidation of sensitive intermediates [6]. However, certain steps, particularly those involving copper-catalyzed click reactions, can be conducted under ambient conditions with appropriate precautions to minimize oxidative degradation.

Purification Methodologies

The purification of Cy3-YNE and its synthetic intermediates requires specialized methodologies due to the unique physicochemical properties of cyanine dyes. Column chromatography using silica gel with dichloromethane/methanol gradient systems (0→15% methanol) represents the primary purification method for synthetic intermediates [2] [8]. The high affinity of cyanine compounds for silica necessitates the use of methanolic ammonia in the mobile phase to prevent retention and ensure efficient elution [2].

High-performance liquid chromatography (HPLC) provides superior resolution for final product purification, with reverse-phase systems offering excellent separation capabilities. The typical retention time for Cy3-YNE is approximately 10.5 minutes under standard HPLC conditions, allowing for clear separation from related impurities and unreacted starting materials [9]. HPLC purification can achieve purities exceeding 95-99%, meeting the stringent requirements for biological applications [1].

Denaturing polyacrylamide gel electrophoresis (PAGE) has emerged as an effective purification method, particularly for Cy3-YNE conjugates with biomolecules. This technique operates under alkaline conditions (pH 8.5) where the natural components remain uncharged while the Cy3-YNE conjugates carry negative charges, enabling efficient separation [10]. The method typically achieves 70-85% recovery rates and is particularly useful for purifying labeled oligonucleotides and proteins.

Desalting columns provide an efficient method for removing salts and small molecule impurities, with recovery rates exceeding 90%. This approach is particularly valuable for preparing Cy3-YNE for biological applications where salt content must be minimized [6]. Recrystallization from organic solvents can serve as a final purification step, typically yielding 80-95% recovery with enhanced purity [2].

Analytical Characterization Techniques

Comprehensive analytical characterization of Cy3-YNE requires multiple complementary techniques to confirm structure, purity, and functionality. Nuclear magnetic resonance (NMR) spectroscopy provides fundamental structural information, with 1H NMR revealing characteristic signals for the alkyne proton at approximately 2.5 ppm and aromatic protons in the 6-8 ppm region [11] [12]. The 13C NMR spectrum displays the alkyne carbon signal at 80-85 ppm, along with aromatic carbons in the 120-140 ppm range, confirming the complete cyanine structure [11].

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), serves as the definitive method for molecular weight confirmation. The expected molecular ion [M+H]+ appears at m/z 668.84, providing unambiguous identification of the Cy3-YNE structure [1] [9]. High-resolution mass spectrometry can detect trace impurities and confirm the elemental composition of the compound.

UV-visible spectroscopy characterizes the optical properties crucial for fluorescent applications. Cy3-YNE exhibits characteristic absorption maxima at 554 nm with high extinction coefficients, typical of cyanine dyes [1] [13]. The absorption spectrum provides information about the electronic structure and can detect aggregation or degradation products that might affect fluorescent performance.

Fluorescence spectroscopy measures the emission properties, with Cy3-YNE showing emission maxima at 566-570 nm under standard excitation conditions [1] [14]. Quantum yield measurements and fluorescence lifetime studies provide additional insights into the photophysical properties essential for imaging applications. Time-resolved fluorescence anisotropy measurements can reveal information about molecular dynamics and environmental interactions [15].

Quality Control Parameters

Stringent quality control parameters ensure the consistent performance of Cy3-YNE in demanding biological applications. Purity assessment through HPLC analysis requires a minimum of 95% by area, with reverse-phase HPLC using UV detection providing the most reliable quantitative analysis [1]. The chromatographic method must be validated to ensure accurate detection of potential impurities and degradation products.

Water content determination through Karl Fischer titration maintains specifications below 5%, preventing hydrolysis reactions that could compromise stability during storage [1]. Heavy metals analysis using inductively coupled plasma mass spectrometry (ICP-MS) ensures levels remain below 10 ppm, preventing catalytic degradation and maintaining biocompatibility for biological applications.

Residual solvent analysis follows International Council for Harmonisation (ICH) guidelines, with gas chromatography-mass spectrometry (GC-MS) or NMR spectroscopy employed to quantify residual synthetic solvents [1]. DMSO levels are particularly important given its common use in the synthesis and formulation of Cy3-YNE.

Fluorescence properties must remain within ±5 nm of specified excitation and emission wavelengths, verified through fluorescence spectrophotometry under standardized conditions [1]. Click reactivity testing requires >90% conversion in standard copper-catalyzed azide-alkyne cycloaddition reactions, confirming the functional integrity of the alkyne group [3] [6].